2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Coupling of Indole and Thiazole: The final step involves coupling the indole core with the thiazole ring through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, acidic or basic catalysts.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted indole derivatives with halogen or nitro groups.
Scientific Research Applications
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The thiazole ring can enhance the compound’s binding affinity and specificity for certain targets . Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of key proteins and signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Uniqueness
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of an indole core and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N3OS |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3OS/c1-11(2)19-10-12(13-5-3-4-6-14(13)19)9-15(20)18-16-17-7-8-21-16/h3-8,10-11H,9H2,1-2H3,(H,17,18,20) |
InChI Key |
JQZLYSJGWXPBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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